Methyl-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoat

Übersicht

Beschreibung

“Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate” is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia). It is also a Nilotinib (N465300) intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound involves heating the reaction mass to reflux temperature and stirring for 12 hours. Then the reaction mass is cooled to 25-35°C, and sodium hydroxide solution is added to it throughout 20 mm. The reaction mass is heated to reflux temperature (120-125°C) and then cooled to 25-35°C .Molecular Structure Analysis

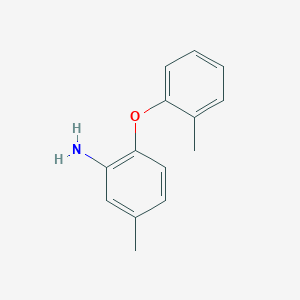

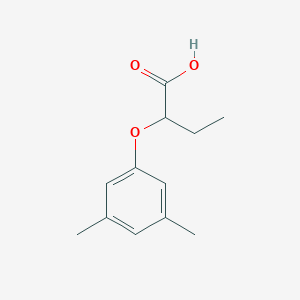

The molecular structure of this compound is represented by the InChI code: 1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22) .Chemical Reactions Analysis

This compound is involved in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.35, a density of 1.3±0.1 g/cm3, a boiling point of 538.6±60.0 °C at 760 mmHg, and a melting point of 148-150 °C .Wissenschaftliche Forschungsanwendungen

Therapeutisches Mittel gegen Leukämie

Imatinib, ein therapeutisches Mittel zur Behandlung von Leukämie, hemmt insbesondere die Aktivität von Tyrosinkinasen . Diese Verbindung wurde strukturell nur in Form ihres Piperazin-1-ium-Salzes charakterisiert .

Synthese neuer Derivate

Magnesiumoxid-Nanopartikel wurden zur katalytischen Synthese neuer Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate verwendet . Diese Derivate haben vielversprechende biologische Aktivitäten gezeigt.

Antitumoraktivität

Die synthetisierten Derivate haben eine signifikante Antitumoraktivität gegen Lungenkrebs gezeigt . Tatsächlich haben einige dieser Verbindungen eine stärkere zytotoxische Aktivität gezeigt als das Referenzmedikament Imatinib .

Antibakterielle und antifungale Aktivität

Diese Derivate haben auch eine antibakterielle und antifungale Aktivität gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten gezeigt .

Antioxidative Aktivität

Die antioxidative Eigenschaft der Derivate wurde mit der DPPH-Methode (2,2-Diphenylpicrylhydrazyl) untersucht, und die Ergebnisse zeigten, dass der evaluierte IC50-Wert nahe am IC50-Wert von Ascorbinsäure lag .

Inhibitoren der Rezeptortyrosinkinase

Die Derivate wurden als Inhibitoren der Rezeptortyrosinkinase bewertet .

Pharmakokinetische Profile

Die pharmakokinetischen Profile dieser Derivate wurden bewertet .

Synthese heterocyclischer Verbindungen

Diese Verbindung wurde als Ausgangsmaterial für die erfolgreiche Synthese einer neuen heterocyclischen Verbindung verwendet .

Wirkmechanismus

Target of Action

The compound, also known as 4-METHYL-3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]BENZOIC ACID METHYL ESTER, is structurally similar to Imatinib . Imatinib is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . Therefore, it’s plausible that this compound may also target tyrosine kinases.

Mode of Action

Imatinib binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . Given the structural similarity, this compound might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound could affect multiple biochemical pathways. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival. Therefore, the inhibition of these enzymes can lead to the suppression of these signals, potentially leading to the death of cancer cells .

Pharmacokinetics

Imatinib is well absorbed in the gut and extensively distributed in the body

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation and induction of apoptosis in cancer cells, given its potential role as a tyrosine kinase inhibitor . This could lead to a decrease in tumor size and potentially the remission of the disease.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its bioavailability and efficacy .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles. The biological activities of these derivatives, such as their role as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity could also be evaluated .

Biochemische Analyse

Biochemical Properties

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosine kinases. This compound interacts with various enzymes and proteins, including the Abelson tyrosine kinase domain. The nature of these interactions involves hydrogen bonds, hydrophobic interactions, and π-π stacking . These interactions are essential for the compound’s inhibitory effects on tyrosine kinases, which are critical in regulating cell growth and survival.

Cellular Effects

The effects of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate on cells are profound. It influences cell function by inhibiting tyrosine kinases, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit angiogenesis and induce DNA cleavage, which are vital processes in cancer treatment . The inhibition of tyrosine kinases disrupts signaling pathways that promote cell proliferation and survival, thereby exerting cytotoxic effects on cancer cells.

Molecular Mechanism

At the molecular level, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate exerts its effects through binding interactions with the Abelson tyrosine kinase domain. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the inactive conformation of the kinase . By inhibiting the kinase activity, the compound prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound forms stable hydrogen-bonded chains through its amide, amine, and pyrimidine groups, which contribute to its sustained inhibitory effects on tyrosine kinases

Dosage Effects in Animal Models

The effects of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate vary with different dosages in animal models. Higher doses of the compound have been associated with increased inhibitory effects on tyrosine kinases, leading to more pronounced cytotoxic effects on cancer cells . At high doses, the compound may also exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is involved in various metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways influences the compound’s metabolic flux and metabolite levels, which are critical for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on tyrosine kinases within the appropriate cellular context, thereby enhancing its therapeutic efficacy.

Eigenschaften

IUPAC Name |

methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECBKQYLJDEVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589940 | |

| Record name | Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917392-54-2 | |

| Record name | Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917392-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917392542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX2YWY42Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

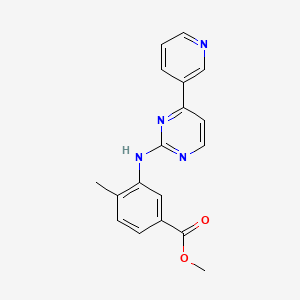

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)